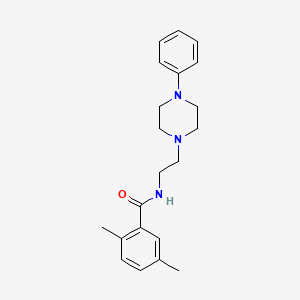

2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DPPEB, and it belongs to the class of benzamide derivatives. DPPEB has been shown to exhibit promising effects in various biological systems, making it a subject of interest for researchers in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study focused on the synthesis and evaluation of novel pyrazolopyrimidines derivatives, including compounds structurally related to "2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide," for their anticancer and anti-5-lipoxygenase activities. The compounds demonstrated cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, suggesting their potential as therapeutic agents (Rahmouni et al., 2016).

Anticonvulsant Activity

Another research focused on 4-amino-N-(2-ethylphenyl)benzamide and its analogs, revealing their superior efficacy to phenytoin in maximal electroshock seizure tests, indicating significant anticonvulsant potential. These findings highlight the importance of structural analogs of "2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide" in developing new anticonvulsant therapies (Lambert et al., 1995).

Anti-Tubercular Activity

Research into the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives highlighted their promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This study underscores the potential of benzamide derivatives in combating tuberculosis, with some compounds demonstrating IC50 values of less than 1 µg/mL, suggesting a new direction for anti-tubercular drug discovery (Nimbalkar et al., 2018).

Anti-Influenza Activity

A study on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives reported significant anti-influenza A virus activities, specifically against the H5N1 subtype. Eight compounds exhibited substantial viral reduction, indicating the potential of such compounds in developing anti-influenza agents (Hebishy et al., 2020).

Antifungal Agents

Research on 4-(4-phenylpiperazine-1-yl)benzamidines explored their in vitro effectiveness against Pneumocystis carinii, with N-ethyl- and N-hexyl derivatives showing high inhibition percentages. This suggests the utility of benzamide and piperazine derivatives as potential antifungal agents, offering a new avenue for the treatment of fungal infections (Laurent et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

While the exact mode of action for this compound is not specified, it may share similarities with other acetylcholinesterase inhibitors. These inhibitors work by binding to acetylcholinesterase , preventing it from breaking down acetylcholine. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission . By inhibiting acetylcholinesterase, the compound could potentially enhance the signaling of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission. This could potentially improve cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-17-8-9-18(2)20(16-17)21(25)22-10-11-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIAOVICHUKZIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2957639.png)

![Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate](/img/structure/B2957640.png)

![2-[2-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2957642.png)

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2957646.png)

![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2957647.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one](/img/structure/B2957651.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2957652.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2957653.png)

![1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2957654.png)

![2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2957660.png)

![N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2957661.png)